

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-6-nitrophenol

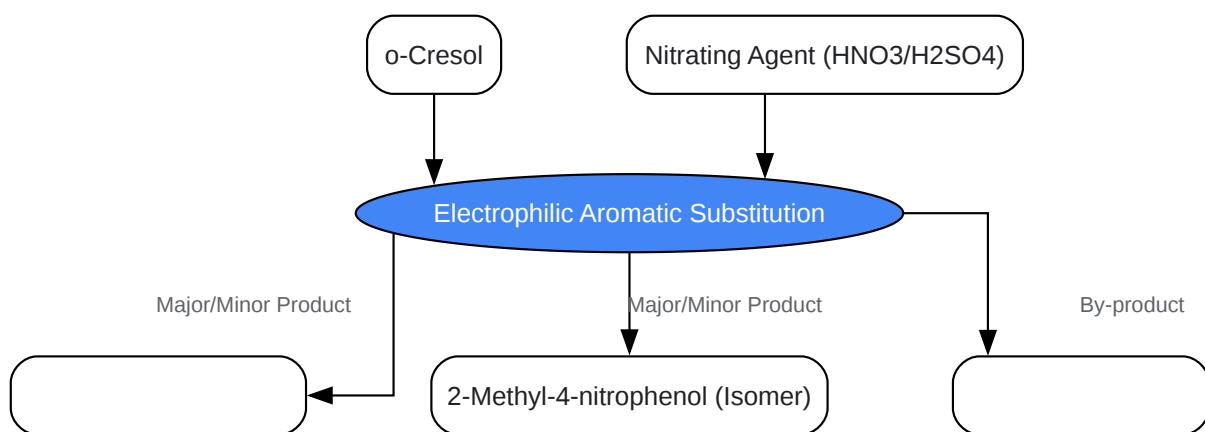
Cat. No.: B087177

[Get Quote](#)

This technical guide provides a comprehensive overview of the primary synthetic routes for **2-Methyl-6-nitrophenol**, a key intermediate in the production of dyes, pharmaceuticals, and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

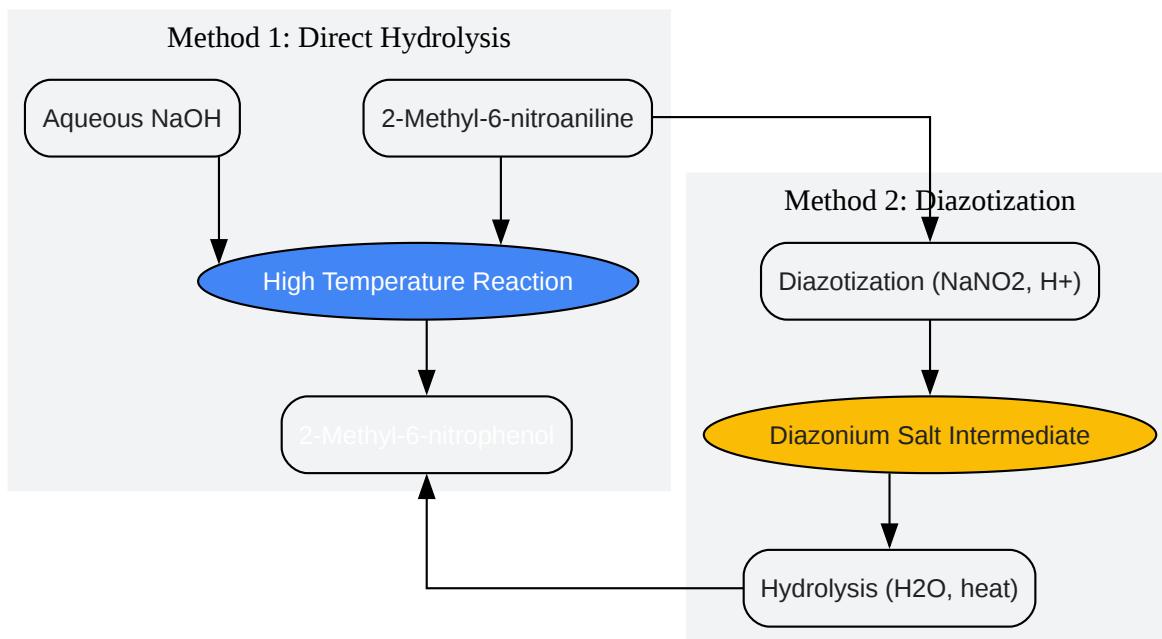
2-Methyl-6-nitrophenol, also known as 6-nitro-o-cresol, is a yellow crystalline solid with the chemical formula C₇H₇NO₃.^{[1][2]} Its synthesis is of significant interest due to its utility as a precursor in various chemical industries. The primary methods for its preparation involve the direct nitration of o-cresol or synthesis from 2-methyl-6-nitroaniline. Each route presents distinct advantages and challenges in terms of yield, purity, and scalability.


Synthetic Pathways

There are two principal methods for the synthesis of **2-Methyl-6-nitrophenol**:

- Method A: Nitration of o-Cresol: This is a direct approach where o-cresol is reacted with a nitrating agent. However, this method often results in a mixture of isomers, primarily 2-methyl-4-nitrophenol and **2-methyl-6-nitrophenol**, along with potential dinitration products.^{[3][4]} The ratio of these isomers is highly dependent on the reaction conditions.

- Method B: From 2-Methyl-6-nitroaniline: This two-step approach involves the conversion of 2-methyl-6-nitroaniline to the target phenol. This can be achieved either through a diazotization reaction followed by hydrolysis or by direct reaction with aqueous sodium hydroxide at elevated temperatures. The latter has been reported to produce **2-methyl-6-nitrophenol** in nearly quantitative yield and high purity.[3]


Signaling Pathway for Nitration of o-Cresol

[Click to download full resolution via product page](#)

Caption: Nitration of o-cresol yields a mixture of products.

Synthesis Pathway from 2-Methyl-6-nitroaniline

[Click to download full resolution via product page](#)

Caption: Two routes for the synthesis from 2-methyl-6-nitroaniline.

Quantitative Data Comparison

The choice of synthetic route significantly impacts the yield and purity of the final product. The following tables summarize the quantitative data from various reported methods.

Method	Starting Material	Solvent/Reagent	Temperature	Yield	Reference
Nitration of o-Cresol	o-Cresol	Benzene	-	25% (by-product)	[3]
Nitration of o-Cresol	o-Cresol	Glacial Acetic Acid	-	35% (main product)	[3]
Nitration of o-Cresol	o-Cresol	Acetic Anhydride	-60 °C	23%	[3]
Diazotization	2-Methyl-6-nitroaniline	Nitrous Acid, then hydrolysis	-	74%	[3]
Aqueous NaOH Reaction	2-Methyl-6-nitroaniline	5N Aqueous Sodium Hydroxide	170 °C	95%	[3]

Table 1: Comparison of Yields for Different Synthetic Methods.

Parameter	Value
Molecular Formula	C ₇ H ₇ NO ₃
Molecular Weight	153.14 g/mol
Appearance	Yellow crystalline solid
Melting Point	69-69.5 °C
Solubility	Sparingly soluble in water (1.7 g/L at 25 °C)

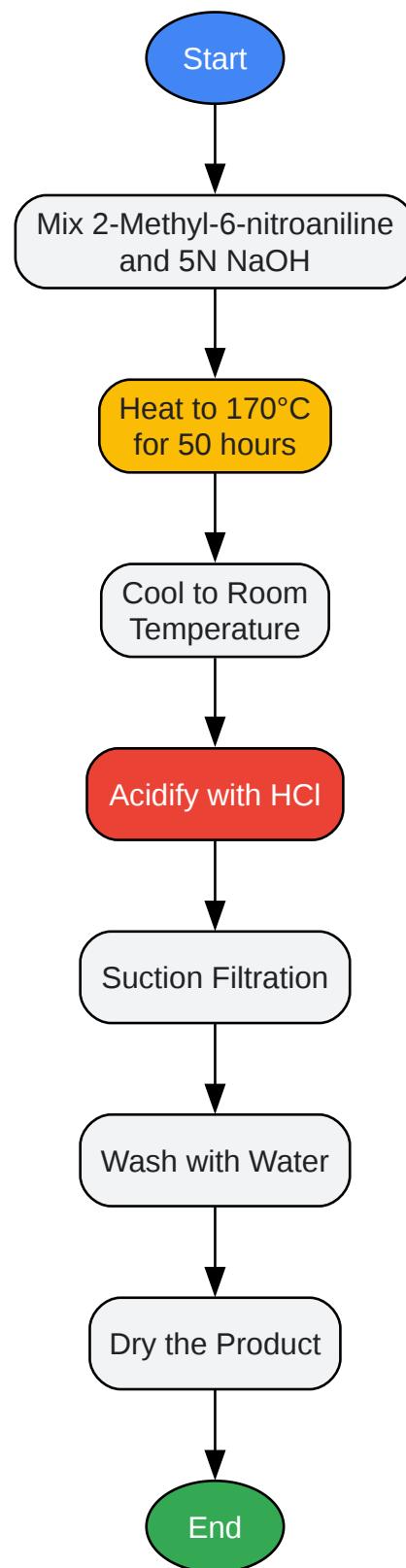
Table 2: Physicochemical Properties of **2-Methyl-6-nitrophenol**.[1][2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **2-Methyl-6-nitrophenol**.

Protocol 1: Synthesis from 2-Methyl-6-nitroaniline via Aqueous NaOH Reaction

This method is recommended for achieving a high yield and purity of **2-Methyl-6-nitrophenol**.
[3]


Materials:

- 2-Methyl-6-nitroaniline (30.4 g, 0.20 mol)
- 5N Sodium Hydroxide Solution (500 ml)
- Hydrochloric Acid (concentrated)
- Distilled Water

Procedure:

- A mixture of 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 normal sodium hydroxide solution is prepared in a suitable reaction vessel.
- The mixture is heated to 170 °C.
- The reaction is held at this temperature for 50 hours.
- After the reaction period, the mixture is cooled to room temperature.
- The reaction mixture is then acidified with cooling using hydrochloric acid.
- The resulting crystalline product is collected by suction filtration.
- The collected solid is washed with water.
- The product is dried to obtain 29.0 g (0.189 mol, 95% of theory) of **2-methyl-6-nitrophenol** with a melting point of 69-69.5 °C.

Experimental Workflow for Protocol 1

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis from 2-methyl-6-nitroaniline.

Conclusion

The synthesis of **2-Methyl-6-nitrophenol** can be effectively achieved through multiple routes. While the direct nitration of o-cresol is a more direct method, it suffers from the formation of isomeric by-products, leading to lower yields of the desired compound. The synthesis from 2-methyl-6-nitroaniline, particularly through the reaction with aqueous sodium hydroxide at high temperatures, offers a significantly higher yield and purity. This makes it the preferred method for laboratory and potential industrial-scale production where a high-purity product is required. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methyl-6-nitrophenol | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]
- 4. VII.—Nitro-derivatives of o-cresol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087177#introduction-to-the-synthesis-of-2-methyl-6-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com